2,6-Difluoro-4-methylbenzoic acid
Description
Significance of Fluorinated Benzoic Acid Derivatives in Modern Chemistry
Fluorinated benzoic acid derivatives are a class of compounds that have demonstrated considerable importance across various domains of chemistry, including pharmaceuticals and materials science. nih.gov The strategic incorporation of fluorine atoms into the benzoic acid scaffold can dramatically alter the molecule's physicochemical and biological properties.
Overview of the Role of Fluorine in Modulating Chemical Properties
The introduction of fluorine into organic molecules imparts a range of effects that are highly valuable in the design of new chemical entities. researchgate.net Fluorine is the most electronegative element, and its presence can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and conformation. mdpi.com For instance, the substitution of hydrogen with fluorine can lower the pKa of nearby acidic groups and render basic groups less basic. mdpi.com This modulation of acidity can, in turn, affect a compound's solubility and transport characteristics across biological membranes.
Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. researchgate.net This is a particularly desirable trait in medicinal chemistry, as it can lead to improved pharmacokinetic profiles of drug candidates. The steric effects of fluorine, while minimal compared to other halogens, can also influence molecular conformation, which is crucial for the interaction between a molecule and its biological target. nih.govmdpi.com
Historical Context of Benzoic Acid Derivatives in Research
Benzoic acid, the parent compound of this family, has a rich history in chemical and life sciences. Discovered in the 16th century through the dry distillation of gum benzoin, its structure was later elucidated in 1832. wikipedia.orgchemeurope.com Initially sourced from natural products, industrial synthesis methods were developed in the late 1800s. ymerdigital.com Today, the commercial production of benzoic acid is primarily achieved through the oxidation of toluene (B28343). chemeurope.comymerdigital.com
Historically, benzoic acid and its derivatives have been utilized as food preservatives due to their antimicrobial properties, a discovery made in 1875. wikipedia.orgchemeurope.com They are also important precursors in the synthesis of a wide array of organic substances, including dyes and plasticizers. ontosight.aiguidechem.com In the realm of medicine, benzoic acid derivatives have served as foundational structures for the development of various therapeutic agents. researchgate.netpreprints.org
Justification for the Specific Investigation of 2,6-Difluoro-4-methylbenzoic Acid
The focused study of this compound is warranted by the specific arrangement of its functional groups and the potential for new scientific insights.
Gap Analysis in Current Literature on Related Fluorinated Benzoic Acids
While the literature describes various fluorinated benzoic acids, a comprehensive investigation into the combined effects of two ortho-fluorine atoms and a para-methyl group is less common. Often, studies focus on mono-fluorinated or other di-fluorinated isomers. For example, research on 2-fluoro-4-methylbenzoic acid guidechem.com and 2,6-difluorobenzoic acid chemicalbook.comnih.govnih.gov exists, but the specific contributions of the 4-methyl group in the presence of two ortho-fluorines in this compound are not extensively detailed. This gap presents an opportunity to understand the synergistic or antagonistic effects of these substituents on the molecule's properties.
Potential Contributions of this compound to Fundamental Chemical Knowledge
A thorough investigation of this compound can provide valuable data for understanding structure-property relationships in fluorinated aromatic systems. The presence of two ortho-fluorine atoms is known to influence the conformation of the carboxylic acid group, causing it to be non-planar with the aromatic ring. mdpi.com The addition of a para-methyl group could further modulate the electronic environment and steric hindrance, potentially leading to unique reactivity and intermolecular interactions.
The synthesis of this compound, for instance, involves the oxidation of 2,6-difluoro-4-methylbenzaldehyde (B1357947). chemicalbook.com Detailed characterization and reactivity studies of this compound could serve as a benchmark for computational models and contribute to the rational design of more complex molecules with tailored properties.
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 1201597-23-0 | sigmaaldrich.com |
| Molecular Formula | C8H6F2O2 | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 98% | sigmaaldrich.com |
| Storage | Sealed in dry, Room Temperature | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGGEJETYWOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695171 | |
| Record name | 2,6-Difluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201597-23-0 | |
| Record name | 2,6-Difluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluoro-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of 2,6-Difluoro-4-methylbenzoic acid in solution. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and through-space relationships of atoms can be obtained.
Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is characterized by two main signals corresponding to the aromatic protons and the methyl group protons.
The two equivalent aromatic protons at the C3 and C5 positions are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of these protons is influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, as well as the electron-donating effect of the methyl group. The methyl protons (CH₃) at the C4 position typically appear as a singlet in the upfield region of the spectrum, as they have no adjacent protons to couple with. The acidic proton of the carboxylic acid group (-COOH) is often observed as a broad singlet at a significantly downfield chemical shift, and its position can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H3, H5 | 6.85 - 7.15 | Triplet (t) |
| CH₃ | 2.30 - 2.50 | Singlet (s) |
Note: Predicted data is based on computational models and typical values for similar structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete mapping of the carbon framework.
The spectrum will display signals for the seven different carbon atoms. The carbon of the carboxylic acid group (C=O) is typically found in the most downfield region. The aromatic carbons directly bonded to the fluorine atoms (C2 and C6) exhibit large carbon-fluorine coupling constants (¹JCF), appearing as doublets. The carbon attached to the carboxylic acid (C1) and the methyl group (C4) will also show coupling to the fluorine atoms, but with smaller coupling constants. The aromatic carbons C3 and C5 will appear as a single signal due to molecular symmetry. The methyl carbon (CH₃) will be observed in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165 - 170 |
| C2, C6 | 160 - 165 (d, ¹JCF ≈ 250 Hz) |
| C4 | 145 - 150 |
| C3, C5 | 112 - 117 |
| C1 | 110 - 115 |
Note: Predicted data is based on computational models and typical values for similar structures. 'd' denotes a doublet and '¹JCF' is the one-bond carbon-fluorine coupling constant. Actual experimental values may vary.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to directly observe the fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal.
The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The multiplicity of the signal will be a triplet, resulting from coupling to the two adjacent aromatic protons (H3 and H5). The magnitude of the fluorine-proton coupling constant (³JHF) can provide further structural confirmation.
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to confirm proton-proton couplings. In the case of this compound, this technique would primarily be used to confirm the absence of correlations between the aromatic protons and the methyl protons, reinforcing their isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbon atoms. For this compound, it would show a correlation between the signal for the aromatic protons (H3, H5) and the signal for the corresponding carbon atoms (C3, C5). It would also show a correlation between the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. Expected correlations for this compound would include:
The aromatic protons (H3, H5) showing correlations to C1, C2, C4, and C6.
The methyl protons showing correlations to C3, C4, and C5.
The carboxylic acid proton (if observed) may show a correlation to C1 and the carbonyl carbon.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction studies have been performed on this compound, providing a detailed picture of its solid-state conformation. These studies reveal that in the crystalline form, the molecule often forms hydrogen-bonded dimers. In this arrangement, the carboxylic acid groups of two molecules interact through a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif.
Table 3: Representative Crystallographic Data for this compound
| Parameter | Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Interaction | Hydrogen-bonded dimers via carboxylic acid groups. |
| C-F Bond Lengths | Consistent with sp² C-F bonds. |
Note: The specific unit cell dimensions and atomic coordinates can be found in the Cambridge Crystallographic Data Centre (CCDC) under the deposition numbers referenced.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
In the crystalline state, molecules of this compound, like other benzoic acid derivatives, are anticipated to form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. This is a common and highly stable hydrogen-bonding motif for carboxylic acids, often described by the graph-set notation R²₂(8). nih.govresearchgate.netresearchgate.net The formation of these dimers is a primary organizing force in the crystal lattice.
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state is largely defined by the orientation of the carboxylic acid group relative to the plane of the benzene (B151609) ring. For many benzoic acid derivatives, the carboxylic acid group is twisted out of the plane of the aromatic system. nih.gov For instance, in the related compound 2,4,6-trifluorobenzoic acid, the carboxyl group is rotated by approximately 38.17° with respect to the aromatic ring. nih.gov A similar non-planar conformation is expected for this compound, influenced by the steric hindrance of the ortho-fluorine substituents.
The planarity of the benzene ring itself is also a key feature, with the attached fluorine and methyl groups causing minor deviations in bond angles from the ideal 120° of a perfect hexagon. nih.gov The specific torsion angles defining the conformation would be precisely determined through single-crystal X-ray diffraction analysis. Such an analysis would reveal the exact dihedral angle between the carboxylic acid plane and the benzene ring, as well as the bond lengths and angles of the entire molecule, providing a complete picture of its solid-state conformation. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and probing the structure of this compound through its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₈H₆F₂O₂), the predicted monoisotopic mass is 172.03358 Da. uni.lu HRMS can confirm this with a high degree of precision, distinguishing it from other compounds with the same nominal mass.
Table 1: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 173.04086 |
| [M+Na]⁺ | 195.02280 |
| [M-H]⁻ | 171.02630 |
| [M+NH₄]⁺ | 190.06740 |
| [M+K]⁺ | 210.99674 |
| [M+H-H₂O]⁺ | 155.03084 |
Data sourced from PubChem. uni.lu
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of product ions. This fragmentation pattern provides valuable information about the molecule's structure. For carboxylic acids, characteristic fragmentation pathways include the loss of small neutral molecules. libretexts.orgmiamioh.edu
For this compound, key fragmentation events under collision-induced dissociation (CID) would likely include:
Loss of H₂O (water): A peak corresponding to [M-H₂O]⁺ at m/z 155.03084. uni.lu
Loss of OH (hydroxyl radical): A peak at [M-OH]⁺.
Loss of COOH (carboxyl group) or CO₂ (carbon dioxide): Leading to fragments corresponding to the difluoro-toluene cation.
The presence of the stable aromatic ring means that the molecular ion peak is expected to be relatively strong. libretexts.org The specific fragmentation pattern can be influenced by the presence of the fluorine and methyl substituents on the ring. The analysis of these pathways helps to confirm the connectivity of the atoms within the molecule. researchgate.netnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching, broad | 2500-3300 |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 |
| C-F (Aryl Fluoride) | Stretching | 1100-1300 |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 |
| Aromatic C=C | Stretching | 1450-1600 |
Computational Chemistry and Theoretical Studies of 2,6 Difluoro 4 Methylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods are used to determine the molecule's stable geometric structure, electronic charge distribution, and orbital energies.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations for organic molecules like 2,6-Difluoro-4-methylbenzoic acid are typically performed using specific combinations of functionals and basis sets, such as B3LYP with the 6-311+G(d,p) basis set, which has been effectively used for similar halogenated compounds. These calculations yield optimized molecular geometry, total energy, and various electronic properties.
Studies on related molecules, such as 2-chloro-6-fluorobenzoic acid and other benzoic acid derivatives, have demonstrated that DFT is highly effective for calculating optimized geometries, thermodynamic properties, and atomic charges. For this compound, DFT would be instrumental in quantifying the effects of the two electron-withdrawing fluorine atoms and the electron-donating methyl group on the geometry and electronic properties of the benzene (B151609) ring and the carboxylic acid moiety.
Table 1: Illustrative Electronic Properties Calculable via DFT for this compound (Note: The following values are hypothetical examples based on typical results for similar molecules, as specific published data for the target compound is unavailable.)
| Property | Method/Basis Set | Predicted Value | Significance |
| Total Energy | B3LYP/6-311+G(d,p) | Data not available | Represents the total electronic energy of the molecule in its optimized state. |
| Dipole Moment | B3LYP/6-311+G(d,p) | Data not available | Indicates the overall polarity of the molecule, arising from its charge distribution. |
| Mulliken Atomic Charges | B3LYP/6-311+G(d,p) | Data not available | Provides charges for each atom, offering insight into local electronic environments and sites for potential electrophilic/nucleophilic attack. |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), provide an alternative to DFT for electronic structure calculations. While often more computationally demanding, they are derived directly from theoretical principles without the use of empirical parameters. These methods can be systematically improved to achieve very high accuracy. For molecules like 2,6-dichloro-4-fluoro phenol, both DFT and HF methods have been used to derive molecular geometries and Mulliken charge distributions, allowing for a comparative analysis of results. Applying ab initio methods to this compound would provide a valuable benchmark for validating results obtained from DFT calculations.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.
In computational studies of related substituted benzoic acids, the HOMO and LUMO energies are calculated to show that charge transfer can occur within the molecule. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the carboxyl group, while the LUMO would also be distributed across the aromatic system. The electron-withdrawing fluorine atoms would likely lower the energy of these orbitals compared to benzoic acid itself.
Table 2: Representative Frontier Orbital Data from DFT Calculations (Note: Specific calculated values for this compound are not available in the literature. This table illustrates the typical data generated.)
| Parameter | Method/Basis Set | Illustrative Value | Chemical Implication |
| HOMO Energy | B3LYP/6-311+G(d,p) | Data not available | Relates to ionization potential and electron-donating capability. |
| LUMO Energy | B3LYP/6-311+G(d,p) | Data not available | Relates to electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311+G(d,p) | Data not available | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule and their relative energies. A crucial aspect for this molecule is the rotation of the carboxylic acid group (-COOH) relative to the plane of the benzene ring.
The presence of fluorine atoms at the ortho positions (2 and 6) is expected to create significant steric hindrance, influencing the preferred dihedral angle of the carboxyl group. A computational study on the closely related molecule 2,6-difluoro-3-methoxybenzamide (DFMBA) revealed that the lowest energy conformations are non-planar, with the amide group twisted out of the plane of the aromatic ring. A similar effect would be anticipated for this compound, where a non-planar arrangement of the -COOH group would likely be energetically favored to minimize steric repulsion with the adjacent fluorine atoms.
By systematically rotating the dihedral angle and calculating the energy at each step, a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the lowest-energy conformers and the energy barriers to rotation between them.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of this compound, such as its vibrational motions, conformational changes, and interactions with its environment.
While specific MD studies on this compound are not readily found, this technique could be applied to:
Analyze Solvation: Simulate the molecule in a solvent like water or DMSO to study how solvent molecules arrange around it and to calculate properties like the free energy of solvation.
Study Intermolecular Interactions: Investigate how multiple molecules of this compound interact with each other in the condensed phase, providing insights into crystal packing and dimer formation through hydrogen bonding between the carboxylic acid groups.
Probe Dynamic Conformational Changes: Observe how the molecule transitions between different conformations over time at a given temperature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations are highly valuable for predicting spectroscopic properties, which can be used to interpret and verify experimental data.
NMR Chemical Shifts: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F). For fluorinated aromatic compounds, predicting ¹⁹F NMR shifts is particularly useful. Computational modeling using DFT has been shown to correlate well with experimental ¹⁹F NMR shifts for structural analogs. Such calculations for this compound would help in the definitive assignment of experimental NMR signals.
IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks observed in its infrared (IR) spectrum. DFT calculations can compute these vibrational frequencies, which, after applying a scaling factor to correct for systematic errors, typically show good agreement with experimental data from FTIR and FT-Raman spectroscopy. This allows for a detailed assignment of the vibrational modes of the molecule, such as the characteristic C=O and O-H stretching of the carboxylic acid, and the C-F stretching modes.
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: This table is a hypothetical representation. Experimental and calculated spectral data for this compound are required for actual analysis.)
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Frequency (cm⁻¹) (Scaled) |
| O-H stretch (Carboxylic acid) | 3000 - 2500 (broad) | Data not available |
| C=O stretch (Carboxylic acid) | 1720 - 1680 | Data not available |
| C-F stretch | 1350 - 1100 | Data not available |
| C-H stretch (Aromatic) | 3100 - 3000 | Data not available |
| C-H stretch (Methyl) | 2980 - 2870 | Data not available |
Structure-Activity Relationship (SAR) Studies through Computational Modeling
While specific and detailed Structure-Activity Relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the principles of computational modeling can be applied to understand how its structural features influence its biological activity. The presence of two fluorine atoms at the ortho positions (2 and 6) and a methyl group at the para position (4) on the benzoic acid scaffold are key determinants of its chemical and physical properties.
Computational approaches to SAR typically involve the systematic modification of a lead compound's structure and the subsequent calculation of various molecular descriptors. These descriptors can be categorized as electronic, steric, and hydrophobic. For this compound, these would include:
Electronic Descriptors: The strong electron-withdrawing nature of the fluorine atoms significantly impacts the electronic distribution of the aromatic ring and the acidity of the carboxylic acid group. Computational methods like Density Functional Theory (DFT) can be used to calculate properties such as atomic charges, dipole moment, and molecular electrostatic potential, which are crucial for understanding interactions with biological targets.
Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the logarithm of the octanol-water partition coefficient (logP), influences its absorption, distribution, metabolism, and excretion (ADME) properties. The fluorine and methyl groups modify the hydrophobicity of the parent benzoic acid molecule.
A hypothetical computational SAR study of this compound could involve creating a library of virtual analogs by, for instance, changing the position of the methyl group, replacing it with other functional groups, or altering the number and position of the fluorine substituents. The calculated descriptors for these analogs could then be correlated with their predicted biological activities to build a predictive SAR model.
Predicting the interaction between a small molecule (ligand) like this compound and a biological target (protein) is a cornerstone of computational drug discovery. Molecular docking is a primary technique used for this purpose. This method predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a binding affinity or docking score.
Although specific protein targets for this compound are not explicitly detailed in available research, the process would involve:
Preparation of the Ligand and Protein Structures: A three-dimensional structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: The ligand is then "docked" into the defined binding site of the protein using specialized software. The program samples a vast number of possible conformations and orientations of the ligand and scores them based on a scoring function that approximates the binding free energy.
Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. The fluorine atoms of this compound can participate in favorable interactions with protein backbones or side chains.
More advanced techniques like molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more accurate estimation of binding free energy.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model takes the form of an equation that relates molecular descriptors to the activity.
For a series of compounds related to this compound, a QSAR study would proceed as follows:
Data Set Collection: A dataset of molecules with known biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, geometrical, electronic) would be calculated for each molecule in the dataset.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that best correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.
While a specific QSAR model for this compound and its derivatives is not available in the reviewed literature, the general applicability of QSAR has been demonstrated for various classes of compounds, including benzoic acid derivatives researchgate.net. Such models are invaluable for prioritizing the synthesis of new compounds with potentially improved activity.
Interactive Data Table: Hypothetical Molecular Descriptors for QSAR
The following is an example of a data table that might be generated in a QSAR study. The values are for illustrative purposes only and are not based on actual experimental data for this compound.
| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of H-bond Donors | Number of H-bond Acceptors | Predicted Activity (IC50, µM) |
| Analog 1 | 172.13 | 2.1 | 37.3 | 1 | 2 | 5.2 |
| Analog 2 | 186.16 | 2.5 | 37.3 | 1 | 2 | 3.8 |
| Analog 3 | 158.10 | 1.8 | 46.5 | 1 | 3 | 7.1 |
| Analog 4 | 200.18 | 2.9 | 37.3 | 1 | 2 | 2.5 |
| Analog 5 | 171.12 | 2.0 | 50.2 | 2 | 3 | 8.9 |
Chemical Reactivity and Derivatization of 2,6 Difluoro 4 Methylbenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functional group is a primary site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Esterification of 2,6-difluoro-4-methylbenzoic acid can be achieved through various methods, though the steric hindrance from the ortho-difluoro substitution can make these reactions more challenging compared to unsubstituted benzoic acid. For instance, the formation of decyl 2,6-difluoro-3-methylbenzoate has been documented. nist.gov Generally, esterification is accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to a more reactive intermediate first.
However, it is worth noting that sterically hindered benzoic acids, such as 2,4,6-trimethylbenzoic acid, are notoriously difficult to esterify due to the bulky groups flanking the carboxylic acid. doubtnut.com This suggests that the conditions for the esterification of this compound need to be carefully optimized.
Table 1: Examples of Esterification Products
| Product Name | Reactants |
|---|---|
| Decyl 2,6-difluoro-3-methylbenzoate nist.gov | 2,6-Difluoro-3-methylbenzoic acid, Decyl alcohol |
| Butyl p-toluate (B1214165) chemsrc.com | p-Toluic acid, Butanol |
| 4-Methylbenzoic acid, 2-formyl-4,6-dichlorophenyl ester nih.gov | 4-Methylbenzoic acid, 2-Formyl-4,6-dichlorophenol |
This table provides examples of esterification products from similar benzoic acid derivatives.
The formation of amides from this compound is a crucial reaction for introducing this structural motif into more complex molecules. Amidation can be performed by reacting the carboxylic acid with an amine, often facilitated by a coupling agent to form a more reactive acyl intermediate. lookchemmall.com Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, offering a green and efficient alternative to traditional methods that may require harsh conditions or produce significant waste. researchgate.netorgsyn.org Another approach involves the use of titanium tetrachloride (TiCl4) in pyridine, which has been successful in the amidation of various carboxylic acids, including those that are sterically hindered. nih.gov
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2,6-difluoro-4-methylphenyl)methanol. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions. The resulting benzyl (B1604629) alcohol derivative is a valuable intermediate for further synthetic modifications.
For many synthetic applications, the carboxylic acid is converted into a more reactive acyl chloride. This is commonly achieved by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride. For example, 2,5-difluoro-4-methylbenzoyl chloride has been synthesized from the corresponding benzoic acid using thionyl chloride. chemicalbook.com Similarly, 2-chloro-4,5-difluoro-3-methylbenzoyl chloride was prepared by refluxing the parent acid with thionyl chloride. prepchem.com These acyl chlorides are highly reactive intermediates for esterification, amidation, and Friedel-Crafts acylation reactions. The formation of anhydrides is also a possible transformation, typically by reacting the acyl chloride with a carboxylate salt or by dehydrating the carboxylic acid under specific conditions.
Reactions Involving the Aromatic Ring
The substituents on the benzene (B151609) ring—two fluorine atoms and a methyl group—dictate the regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. lumenlearning.comlibretexts.org The outcome of EAS on this compound is governed by the directing effects of the existing substituents. The methyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The carboxylic acid group is a deactivating, meta-director.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The interplay of the directing effects of the fluorine, methyl, and carboxyl groups will determine the position of the incoming electrophile. For instance, nitration of toluene (B28343) (methylbenzene) leads to the formation of 2,4,6-trinitrotoluene (B92697) (TNT), highlighting the strong directing effect of the methyl group. masterorganicchemistry.com In the case of this compound, the positions open for substitution are the 3- and 5- positions relative to the carboxylic acid. The activating effect of the methyl group at the 4-position would favor substitution at the 3- and 5- positions.
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ |
This table outlines common electrophilic aromatic substitution reactions that could potentially be applied to this compound.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for this compound. The fluorine atoms, being highly electronegative, activate the benzene ring towards attack by nucleophiles. The presence of the electron-withdrawing carboxylic acid group further enhances this effect. In SNAr reactions, a nucleophile replaces one or both of the fluorine atoms on the aromatic ring. masterorganicchemistry.comnih.gov The general mechanism involves the formation of a negatively charged intermediate, known as a Meisenheimer complex, which then eliminates the fluoride (B91410) ion to restore aromaticity. youtube.com
The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, making fluoroarenes particularly susceptible to this type of substitution. masterorganicchemistry.com This is because fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more prone to nucleophilic attack. The rate-determining step is usually the formation of the Meisenheimer complex, and the ease of C-F bond cleavage is not the primary factor. masterorganicchemistry.com
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with amines can lead to the formation of N-aryl anthranilic acid derivatives. researchgate.net The reaction conditions, such as the choice of solvent and base, can influence the reaction's efficiency and selectivity.
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Halogen Sites (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the fluorine atoms of this compound can participate in these transformations, although less readily than heavier halogens.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov While aryl fluorides are generally less reactive than other aryl halides in Suzuki-Miyaura coupling, specialized catalytic systems have been developed to facilitate their use. kyushu-u.ac.jp The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl fluoride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the reactivity of aryl fluorides in the Heck reaction is lower than that of other aryl halides. mdpi.com However, the use of highly active catalysts and specific reaction conditions can enable the coupling of aryl fluorides. rug.nlresearchgate.net The products of these reactions are often valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. rug.nlresearchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org The reaction is a cornerstone for the synthesis of conjugated enynes and arylalkynes. libretexts.org While aryl iodides and bromides are the most common substrates, advancements in catalyst design have expanded the scope to include less reactive aryl chlorides and, in some cases, aryl fluorides. nih.govrsc.org The use of highly active palladium-phosphine complexes or N-heterocyclic carbene (NHC) palladium complexes can facilitate the coupling of less reactive halides. libretexts.org
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron Reagents | Palladium catalyst and a base | Forms C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds. libretexts.orgnih.gov |
| Heck | Alkenes | Palladium catalyst and a base | Forms new C=C bonds. wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkynes | Palladium catalyst and a copper(I) co-catalyst | Forms C(sp²)–C(sp) bonds. libretexts.orgwikipedia.org |
Reactions Involving the Methyl Group
The methyl group at the 4-position of the benzene ring is also a site for chemical modification, offering pathways to introduce new functional groups.
Oxidation to Other Functional Groups (e.g., Hydroxymethyl, Sulfonylmethyl)
Halogenation of the Methyl Group
The methyl group of this compound can undergo halogenation, typically under free-radical conditions. libretexts.org This reaction involves the substitution of one or more hydrogen atoms of the methyl group with a halogen, such as chlorine or bromine. The reaction is usually initiated by UV light or a radical initiator. libretexts.org For example, the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is a common method for benzylic bromination. The resulting benzylic halide is a versatile intermediate for further synthetic transformations.
Table 2: Halogenation of the Methyl Group
| Reagent | Conditions | Product |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, benzoyl peroxide), heat or light | 4-(Bromomethyl)-2,6-difluorobenzoic acid |
| Chlorine (Cl₂) | UV light | 4-(Chloromethyl)-2,6-difluorobenzoic acid and polychlorinated products libretexts.org |
Synthesis of Advanced Derivatives and Analogs
The versatile reactivity of this compound allows for its conversion into a variety of advanced derivatives, which can serve as key intermediates in the synthesis of complex molecules.
Preparation of Boronic Acid Derivatives
Boronic acids and their esters are highly valuable compounds in organic and medicinal chemistry, primarily due to their application in Suzuki-Miyaura cross-coupling reactions. nih.govsciforum.net The synthesis of boronic acid derivatives from aryl halides is a well-established process. One common method is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide with a diboronyl ester, such as bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org
To prepare a boronic acid derivative from this compound, one would typically first convert the carboxylic acid to a less reactive functional group, if necessary, and then perform a borylation reaction on one of the C-F bonds. However, given the lower reactivity of the C-F bond, this would likely require specialized catalytic systems. An alternative approach could involve the synthesis of the corresponding boronic acid from a different starting material, such as 2-bromo-4-methylbenzoic acid, followed by fluorination. nih.gov
Table 3: Common Methods for Boronic Acid Synthesis
| Method | Starting Material | Reagents |
| Miyaura Borylation | Aryl halide or triflate | Bis(pinacolato)diboron, Palladium catalyst, Base wikipedia.org |
| Lithium-Halogen Exchange | Aryl halide | Organolithium reagent, Trialkyl borate, Acidic workup nih.gov |
| Grignard Reaction | Aryl halide | Magnesium, Trialkyl borate, Acidic workup nih.gov |
Synthesis of Halogenated Benzoic Acid Isomers and Analogs
The synthesis of various halogenated isomers and analogs of this compound is critical for the exploration of structure-activity relationships in medicinal chemistry and materials science. These synthetic routes often involve multi-step processes tailored to the specific substitution pattern desired.
2,3-Difluoro-4-methylbenzoic acid can be synthesized from 2,3-difluoro-4-methylaniline (B1318772) through a Sandmeyer reaction, where the amino group is converted to a nitrile, followed by hydrolysis to the carboxylic acid. The required aniline (B41778) can be prepared from 1,2-difluorobenzene (B135520) through a series of reactions including nitration, methylation, and reduction.
2,6-Difluoro-3-methylbenzoic acid has been synthesized from 2,6-difluorotoluene. nih.gov The process involves the introduction of a carboxylic acid group, which can be achieved through methods like formylation followed by oxidation, or through a Gattermann-Koch type reaction.
2,6-Difluoro-4-methoxybenzoic acid is often prepared from 3,5-difluoroanisole. nih.govsigmaaldrich.com A common synthetic strategy is the ortho-lithiation of the anisole (B1667542) followed by carboxylation with carbon dioxide. The methoxy (B1213986) group directs the lithiation to the adjacent positions.
2,6-Difluoro-4-hydroxybenzoic acid can be synthesized from 2,6-difluoro-4-hydroxybenzonitrile. prepchem.comresearchgate.net This involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions. The starting benzonitrile (B105546) can be prepared from 3,5-difluoroaniline (B1215098) through bromination, diazotization to introduce a hydroxyl group, and subsequent cyanation. researchgate.net
2,6-Dichloro-4-methylbenzoic acid is typically synthesized by the oxidation of 2,6-dichloro-4-methyltoluene. chemicalbook.comnih.govgoogle.com Strong oxidizing agents such as potassium permanganate (B83412) or nitric acid are used to convert the methyl group to a carboxylic acid. The starting material, 2,6-dichloro-4-methyltoluene, can be prepared from p-toluidine (B81030) through chlorination and a Sandmeyer reaction.
2,6-Diiodo-4-methylbenzoic acid synthesis presents a challenge due to the steric hindrance of the large iodine atoms. crescentchemical.comsigmaaldrich.comlabshake.com One approach involves the iodination of p-toluidine, followed by the conversion of the amino group to a carboxylic acid via a Sandmeyer reaction.
Interactive Data Table of Halogenated Benzoic Acid Isomers and Analogs
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Physical Form |
| 2,3-Difluoro-4-methylbenzoic acid | 261763-37-5 | C₈H₆F₂O₂ | 172.13 | Off-white to Light-gray Solid. sigmaaldrich.com |
| 2,6-Difluoro-3-methylbenzoic acid | 32890-88-3 | C₈H₆F₂O₂ | 172.13 | |
| 2,6-Difluoro-4-methoxybenzoic acid | 123843-65-2 | C₈H₆F₂O₃ | 188.13 | Powder. sigmaaldrich.com |
| 2,6-Difluoro-4-hydroxybenzoic acid | 2778776 (CID) | C₇H₄F₂O₃ | 174.10 | |
| 2,6-Dichloro-4-methylbenzoic acid | 99520-05-5 | C₈H₆Cl₂O₂ | 205.04 | |
| 2,6-Diiodo-4-methylbenzoic acid | 1048025-56-4 | C₈H₆I₂O₂ | 387.94 |
Design and Synthesis of Organotin(IV) Complexes and other Coordination Compounds
The carboxylate functionality of this compound makes it a versatile ligand for the formation of coordination complexes with various metals, most notably organotin(IV) compounds. These complexes are of significant interest due to their potential biological activities, including anticancer and antifungal properties. researchgate.netnih.govsemanticscholar.org
The synthesis of these organotin(IV) complexes is typically achieved by reacting the sodium or potassium salt of this compound with an organotin(IV) halide, such as dialkyltin dihalides or trialkyltin halides, in an appropriate solvent like methanol (B129727) or ethanol. nih.govsemanticscholar.org The resulting complexes often exhibit diverse structural motifs, which are influenced by the nature of the organic groups on the tin atom and the stoichiometry of the reactants.
For instance, diorganotin(IV) dichlorides react with two equivalents of the carboxylate to form complexes with the general formula R₂Sn(O₂CR')₂, where R is an alkyl or aryl group and R' is the 2,6-difluoro-4-methylphenyl group. Similarly, triorganotin(IV) chlorides react with one equivalent of the carboxylate to yield complexes of the type R₃Sn(O₂CR').
Spectroscopic methods, including FT-IR, multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), and in some cases, X-ray crystallography, are employed to characterize these complexes and determine the coordination environment of the tin atom. researchgate.netnih.gov The carboxylate ligand can coordinate in a monodentate, bidentate chelating, or bridging fashion, leading to coordination numbers ranging from four to seven around the tin center. This can result in geometries such as tetrahedral, trigonal bipyramidal, or octahedral. researchgate.netnih.gov
Beyond tin, this compound can also serve as a ligand for other transition metals and lanthanides, opening avenues for the development of new catalysts, materials with interesting magnetic or optical properties, and bioinorganic compounds.
Interactive Data Table of Representative Organotin(IV) Complex Precursors
| Organotin(IV) Precursor | Resulting Complex General Formula | Potential Coordination Geometry |
| Dimethyltin dichloride | [Me₂Sn(O₂CC₆H₂F₂(4-CH₃))₂] | Octahedral |
| Dibutyltin dichloride | [Bu₂Sn(O₂CC₆H₂F₂(4-CH₃))₂] | Octahedral |
| Dioctyltin dichloride | [Oct₂Sn(O₂CC₆H₂F₂(4-CH₃))₂] | Octahedral |
| Triphenyltin chloride | [Ph₃Sn(O₂CC₆H₂F₂(4-CH₃))] | Trigonal Bipyramidal |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating the components of a mixture. For 2,6-Difluoro-4-methylbenzoic acid, several chromatographic methods are applicable, each offering distinct advantages in terms of speed, resolution, and efficiency.
Ultra-High Performance Liquid Chromatography (UHPLC) is a significant enhancement of traditional High-Performance Liquid Chromatography (HPLC). By utilizing columns with smaller particle sizes (typically under 2 µm), UHPLC achieves higher resolution, greater sensitivity, and much faster analysis times. For the analysis of acidic compounds like this compound, reversed-phase UHPLC is commonly employed.
A typical UHPLC method would involve a C18 column, which is a non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as sodium phosphate) and an organic solvent like methanol (B129727) or acetonitrile, run in a gradient mode to ensure efficient separation from other components in the sample matrix. jasco-global.com Detection is often performed using a UV/Vis detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. jasco-global.com
Table 1: Illustrative UHPLC Operating Parameters for Aromatic Acid Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, <2 µm) |
| Mobile Phase A | 50 mM Sodium Phosphate (pH 3.6) |
| Mobile Phase B | Methanol |
| Gradient | 10% B to 50% B over 1.5 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection | UV/Vis at 214 nm |
| Injection Volume | 1 µL |
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Since this compound is a solid with a relatively high boiling point, a derivatization step is typically required to convert it into a more volatile form. This process involves reacting the carboxylic acid group with a derivatizing agent, such as N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA), to create a less polar and more volatile silyl (B83357) ester. uzh.ch
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. uzh.ch
Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation of ionic species. It is particularly effective for analyzing organic acids in aqueous samples. shimadzu.com In IC, the separation mechanism is based on the ion-exchange interactions between the analyte, the stationary phase (an ion-exchange resin), and the mobile phase (an aqueous eluent). thermofisher.com For an anionic compound like the carboxylate form of this compound, an anion-exchange column would be used. thermofisher.com
A key feature of modern IC systems is the use of a suppressor, which reduces the conductivity of the eluent and enhances the signal of the analyte, leading to highly sensitive detection by a conductivity detector. shimadzu.com This technique can effectively separate various organic acids from inorganic anions that might be present in the sample matrix. shimadzu.com
Coupled Techniques for Enhanced Sensitivity and Specificity
To achieve even greater levels of sensitivity and specificity, chromatographic systems are often coupled with mass spectrometry (MS). This "hyphenated" approach combines the separation power of chromatography with the definitive identification capabilities of MS.
The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) represents one of the most powerful analytical tools for trace-level quantification. After the components are separated by the UHPLC system, they enter the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). lcms.cz
Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific precursor ion for this compound is selected, fragmented, and then specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for highly selective and sensitive quantification, even in complex matrices. nih.gov
Table 2: Representative UHPLC-MS/MS Parameters for Aromatic Acid Analysis
| Parameter | Value |
| Chromatography | UHPLC |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.0 kV |
| Source Temperature | 140 °C |
| Desolvation Temperature | 550 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Similar to the UHPLC-MS/MS coupling, GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. Following separation on the GC column, the derivatized this compound enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI). The resulting fragments create a unique mass spectrum that serves as a chemical "fingerprint," allowing for unambiguous identification. uzh.chshimadzu.com
For quantitative analysis, selected ion monitoring (SIM) can be used, where the instrument is set to detect only specific m/z values corresponding to the target analyte. This enhances sensitivity by filtering out noise from other ions. shimadzu.com GC-MS is a robust and widely used method for the analysis of various organic compounds in environmental and biological samples. uzh.ch
Method Development and Validation for Trace Analysis
Method development for the trace analysis of this compound involves optimizing various parameters such as the choice of stationary and mobile phases, detector settings, and sample preparation techniques. Following development, a rigorous validation process is conducted to confirm that the method is suitable for its intended purpose, adhering to guidelines set by bodies like the International Council for Harmonisation (ICH).
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics in the validation of an analytical method. The LOD represents the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, although not necessarily quantified with acceptable precision and accuracy. nih.gov The LOQ is the lowest concentration of the analyte that can be determined with a predefined level of precision and accuracy under the stated experimental conditions. nih.gov
Several methods can be used to determine LOD and LOQ, with a common approach being based on the standard deviation of the analytical response and the slope of the calibration curve. sepscience.com The formulas are generally expressed as:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ is the standard deviation of the response, which can be determined from the y-intercepts of multiple regression lines or from the standard deviation of blank sample measurements. und.edu
S is the slope of the calibration curve. sepscience.comund.edu
While specific, peer-reviewed LOD and LOQ values for dedicated trace analysis methods for this compound are not widely published, an illustrative example of what these values might entail in a validated HPLC method is presented below.
Table 1: Illustrative LOD and LOQ for this compound Analysis This table is a hypothetical example to illustrate typical validation parameters.
| Parameter | Value | Method of Determination |
| Limit of Detection (LOD) | 0.05 µg/mL | Based on Standard Deviation of the Response and Slope (3.3 * σ/S) |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Based on Standard Deviation of the Response and Slope (10 * σ/S) |
Reproducibility refers to the ability of an analytical method to produce consistent results over time and under different operational conditions, such as with different analysts, instruments, or laboratories. It is a measure of the method's robustness and is typically evaluated during validation by analyzing replicate samples on different days (inter-day precision). The results are often expressed as the Relative Standard Deviation (%RSD) of the measurements. longdom.org For trace analysis, a low %RSD is indicative of high reproducibility.
Resolution (Rs) in chromatography is the quantitative measure of the separation between two analyte peaks. It is crucial for ensuring that the peak for this compound is not subject to interference from other compounds in the sample matrix, such as impurities or degradation products. A resolution value of Rs ≥ 1.5 is generally considered to indicate a complete or baseline separation between two peaks.
Table 2: Illustrative Reproducibility and Resolution Data for this compound This table is a hypothetical example to illustrate typical validation parameters.
| Validation Parameter | Measurement | Acceptance Criterion | Result |
| Reproducibility | Inter-day Precision (%RSD, n=6) | ≤ 2.0% | 1.3% |
| Resolution (Rs) | Separation from nearest impurity peak | ≥ 1.5 | 2.1 |
The establishment of a calibration curve is a critical step in quantifying this compound. This is achieved by preparing a series of standard solutions at different known concentrations and measuring the corresponding analytical response (e.g., peak area in chromatography). The responses are then plotted against the concentrations to create a calibration graph. csic.es
Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a specified range. researchgate.net The relationship between concentration and response is mathematically modeled, most commonly using a linear regression analysis. The quality of the fit is typically assessed by the correlation coefficient (r) or, more appropriately, the coefficient of determination (r²). An r² value close to 1.000 indicates a strong linear relationship. longdom.org For a method to be considered linear, the r² value should meet a predefined acceptance criterion, often ≥ 0.999.
Table 3: Illustrative Calibration Curve Data for this compound This table is a hypothetical example to illustrate typical validation parameters.
| Concentration (µg/mL) | Instrument Response (Peak Area Units) |
| 0.15 | 12,550 |
| 0.50 | 42,100 |
| 1.00 | 83,950 |
| 2.50 | 210,500 |
| 5.00 | 422,300 |
| 7.50 | 631,200 |
| Linearity Result | Coefficient of Determination (r²) |
| 0.9998 |
Applications in Specialized Research Fields
Advanced Materials Science
The rigid structure and potential for intermolecular interactions of 2,6-Difluoro-4-methylbenzoic acid make it a candidate for use in the synthesis of advanced materials, particularly in the field of liquid crystals.
Benzoic acid derivatives are fundamental building blocks for many thermotropic liquid crystals. researchgate.net The formation of liquid crystal phases in these materials is often driven by hydrogen bonding between the carboxylic acid groups of two molecules, leading to the formation of a dimer. researchgate.netnih.gov This dimerization effectively creates a more elongated, rod-like molecule, which is a key structural feature for the formation of liquid crystalline mesophases. researchgate.net
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The carboxylic acid group of this compound allows it to act as a potential organic linker in the synthesis of novel MOFs. In this role, the carboxylate group would coordinate with metal centers, while the substituted phenyl ring forms the structural backbone of the framework.
The specific arrangement of the fluorine and methyl groups on the benzene (B151609) ring can influence the resulting MOF's properties. The fluorine atoms can introduce polarity and potentially alter the electronic properties of the framework, while the methyl group can affect the pore size and hydrophobicity. Researchers have utilized various dicarboxylic acids, such as 4,4′-Biphenyl dicarboxylic acid (BPDC), to create MOFs with tunable pore sizes and high surface areas for applications like supercapacitors. nih.gov The principles guiding the use of these linkers suggest that a monocarboxylic acid like this compound could be used to control or terminate the growth of a framework, or to create specific defect sites, thereby fine-tuning the material's properties for applications in gas storage, separation, or catalysis.
Role in Polymeric Material Development
In the field of polymer science, this compound serves as a valuable monomer or additive. The incorporation of fluorinated structures into polymers is a well-established strategy for enhancing material properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can impart increased thermal stability, chemical resistance, and hydrophobicity to the resulting polymer.
While specific polymers synthesized directly from this compound are not extensively documented in public literature, related compounds like 2-Fluoro-4-methylbenzoic acid are used in formulating specialty polymers and resins. These materials exhibit improved characteristics crucial for demanding applications in the electronics and automotive industries. The difluoro substitution in this compound would be expected to further enhance these properties, making it a candidate for developing advanced polymers with superior performance profiles for use as coatings, membranes, or high-performance plastics.
Medicinal Chemistry and Drug Discovery (Excluding Dosage/Administration)
Building Block for Active Pharmaceutical Ingredients (APIs) and Intermediates
This compound is a key structural motif and building block in the synthesis of complex pharmaceutical compounds. Its utility is particularly noted in the creation of intermediates for APIs. Chemical suppliers categorize the compound within the product family of "Protein Degrader Building Blocks," highlighting its role in the development of cutting-edge therapeutics. calpaclab.com Protein degraders are a novel class of drugs designed to remove specific disease-causing proteins from cells, and this benzoic acid derivative provides a stable, fluorinated scaffold for constructing such molecules.
The presence of ortho-difluoro substitution can enhance metabolic stability and improve the binding affinity of a drug molecule to its target protein. The atroposelective synthesis of biaryls, which are important scaffolds in many pharmaceuticals, can be achieved using palladium-catalyzed C-H olefination of precursors that may be derived from or related to this benzoic acid. acs.org
Development of Enzyme Inhibitors (e.g., Dihydroorotate Dehydrogenase Inhibitors)
The enzyme Dihydroorotate Dehydrogenase (DHODH) is a critical target in drug discovery for treating autoimmune diseases and cancer. techscience.comnih.gov DHODH catalyzes a key step in the de novo pyrimidine (B1678525) biosynthesis pathway, and its inhibition can deplete the building blocks necessary for DNA and RNA synthesis in rapidly proliferating cells. medchemexpress.comnih.gov
Several potent DHODH inhibitors, such as Leflunomide and Brequinar, are known, and their structures often feature aromatic rings that interact with the enzyme's binding pocket. nih.govmedchemexpress.com Although this compound is not a direct component of these established drugs, its structure is relevant for designing novel inhibitors. The difluorinated methylphenyl group can serve as a core fragment that, when incorporated into a larger molecule, can form critical interactions within the DHODH active site. The development of new DHODH inhibitors is an active area of research, with compounds being evaluated for their potency and selectivity. techscience.commedchemexpress.com
| Inhibitor | Target | IC₅₀ Value | Therapeutic Area |
|---|---|---|---|
| Brequinar (DUP785) | Human DHODH | 5.2 nM | Antiviral, Oncology |
| Leflunomide | Human DHODH | - | Rheumatoid Arthritis |
| Teriflunomide | Human DHODH | - | Multiple Sclerosis |
| DSM265 | P. falciparum DHODH | 8.9 nM | Malaria |
Agonistic Activity Enhancement in G Protein-Coupled Receptors
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are important targets for a wide range of pharmaceuticals. The modulation of these receptors by small molecules can trigger or block cellular signaling pathways. Benzoic acid derivatives have been explored as scaffolds for ligands that interact with GPCRs.
For instance, research into the orphan receptor GPR81 has identified hydroxybenzoic acids as selective agonists. While not a direct analogue, this demonstrates the suitability of the benzoic acid scaffold for GPCR ligand design. The specific substitutions on the this compound ring—two fluorine atoms and a methyl group—are critical for determining its potential interaction with a receptor's binding pocket. These groups can influence the molecule's conformation, electronic distribution, and non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions), which are key to achieving high-affinity and selective binding. The development of agonists for orphan GPCRs is a significant area of research, as it can help elucidate the biological function of these receptors and identify new therapeutic targets.
Antimicrobial Agent Research
The search for new antimicrobial agents is a global health priority due to the rise of antibiotic resistance. Research has shown that benzoic acid derivatives can serve as a foundation for developing potent antibacterial compounds. A study on pyrazole (B372694) derivatives identified several compounds with significant activity against Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis. nih.gov These derivatives, which incorporate a benzoic acid moiety, were found to have minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL and demonstrated bactericidal action. nih.gov
The proposed mechanism for some of these agents is the permeabilization of the bacterial cell membrane. nih.gov this compound represents a promising starting material for the synthesis of novel pyrazole-based or other classes of antimicrobials. The fluorine atoms can enhance the compound's lipophilicity and metabolic stability, potentially leading to improved efficacy and pharmacokinetic properties.
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 3-chloro-4-methyl aniline (B41778) derivative (6) | S. aureus (MRSA) | 3.12 - 6.25 |
| 3-chloro-4-methyl aniline derivative (6) | Enterococci | - |
| 4-bromo-3-methyl aniline derivative (7) | S. aureus | - |
| - | Bacillus subtilis | 12.5 |
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
While methods exist for the synthesis of 2,6-Difluoro-4-methylbenzoic acid, the drive for greener and more economically viable processes is a key area of future research. Current methods can involve multiple steps and the use of hazardous reagents. For instance, one documented synthesis involves the oxidation of 2,6-difluoro-4-methylbenzaldehyde (B1357947) using silver oxide and sodium hydroxide, followed by acidification. chemicalbook.com Although effective, yielding a 53% product, the use of silver oxide presents cost and environmental concerns. chemicalbook.com
Future research will likely focus on developing catalytic methods that minimize waste and energy consumption. This includes exploring novel catalysts for direct carboxylation of precursor molecules or developing one-pot synthesis strategies that reduce the number of intermediate purification steps. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these efforts, aiming for synthetic routes that are not only efficient but also environmentally benign. Innovation in synthetic pathways is a significant driver for the broader fluorinated benzoic acid market. datainsightsmarket.com
Advanced Spectroscopic Techniques for In-Situ Analysis
Understanding the behavior of this compound in various environments is crucial for its application. Advanced spectroscopic techniques are poised to provide unprecedented insights into its molecular interactions and dynamics. While standard analytical methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are routinely used for characterization, future research will likely employ more sophisticated techniques for in-situ analysis. chemicalbook.comnist.gov
For example, time-resolved spectroscopy could be used to monitor the kinetics of reactions involving this acid in real-time. Techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to study the self-association of benzoic acid derivatives in solution through the analysis of characteristic bands, such as the carbonyl group stretching region. ucl.ac.uk Furthermore, advanced computational methods, in conjunction with spectroscopic data, can help in identifying the dominant associates of benzoic acid derivatives in different solvents, providing a deeper understanding of their solution-state behavior. ucl.ac.uk This knowledge is critical for controlling crystallization processes and for designing formulations with desired properties.
Integration of Machine Learning and AI in Compound Design and Prediction
In the context of this specific compound, AI and ML can be employed in several ways:
Predicting Physicochemical Properties: Machine learning models can be trained to predict properties such as solubility, toxicity, and bioavailability for derivatives of this compound, helping to prioritize the synthesis of compounds with the highest chance of success. nih.govacs.org
Designing Novel Derivatives: Generative AI models can design new molecules based on the this compound scaffold, exploring a vast chemical space to identify candidates with optimized properties for specific biological targets. lifechemicals.com
Optimizing Synthetic Routes: AI can be used to predict the most efficient and highest-yielding synthetic pathways, reducing the time and resources required for experimental work. drugtargetreview.com
By leveraging the predictive power of AI, researchers can streamline the drug discovery and materials development process, making it more efficient and cost-effective. nih.govyoutube.com
Exploration of Novel Biological Targets and Therapeutic Applications
The fluorine atoms in this compound significantly influence its electronic properties and ability to form specific interactions, making it an attractive scaffold for medicinal chemistry. While its derivatives have been explored for certain applications, there is a vast potential for discovering novel biological targets and therapeutic uses.
Future research will likely focus on screening derivatives of this compound against a wide range of biological targets implicated in various diseases. The unique conformational constraints imposed by the two fluorine atoms can be advantageous in designing selective inhibitors. nih.gov For instance, derivatives of fluorinated benzoic acids have been investigated as potential treatments for conditions like anti-neutrophil cytoplasmic autoantibody-associated vasculitis and as inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications. ossila.comnih.gov The exploration of this compound as a building block for protein degraders also represents a promising avenue of research. calpaclab.com
The development of novel spiroindoline derivatives, for example, has shown potent inhibitory activity against aldose reductase, highlighting the potential for creating new classes of drugs based on fluorinated benzoic acid structures. nih.gov
Expanding Applications in Materials Science and Nanotechnology
The properties of this compound also make it a promising candidate for applications in materials science and nanotechnology. The presence of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties to polymers and other materials.
Future research in this area could explore the use of this compound as a monomer or functional additive in the creation of advanced polymers. Machine learning is already being used to predict the properties of polymers, which could accelerate the design of new materials with tailored characteristics. researchgate.net For example, fluorinated polymers often exhibit low surface energy and unique optical properties, making them suitable for applications in coatings, electronics, and optical devices.
In nanotechnology, the self-assembly properties of benzoic acid derivatives could be harnessed to create well-defined nanostructures. The ability to control the arrangement of molecules on a surface is critical for the development of sensors, catalysts, and other nanoscale devices. The study of intermolecular interactions, such as hydrogen bonding and π-π stacking, will be crucial for designing and fabricating these advanced materials. researchgate.net
Q & A
Q. What role does this compound play in enzyme inhibition studies?
- Methodological Answer : Fluorine’s electronegativity enhances binding to enzyme active sites. For example:
- Kinase Inhibition : Methyl and fluorine groups mimic ATP’s adenine moiety. Assays using fluorescence polarization (FP) quantify IC₅₀ values.
- Microbial Targets : In Journal of Bacteriology, difluoro-hydroxybenzoic acids disrupted bacterial quinone biosynthesis, suggesting potential as antimicrobial scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
